molecular formula C10H15N B1322919 N-Methyl-2-(p-tolyl)ethanamine CAS No. 229621-74-3

N-Methyl-2-(p-tolyl)ethanamine

Cat. No. B1322919
M. Wt: 149.23 g/mol
InChI Key: ZTXWGLLWOCJFOW-UHFFFAOYSA-N
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Description

N-Methyl-2-(p-tolyl)ethanamine is a chemical compound that can be synthesized and utilized in various chemical reactions. It is related to compounds that have been studied for their ability to form complex structures with metals, as well as for their potential in asymmetric synthesis and catalysis.

Synthesis Analysis

The synthesis of related compounds involves the use of p-tolyl groups and amine functionalities. For instance, the synthesis of optically pure 1,2-ethanolamines with chiral centers has been achieved through the stereoselective addition of alpha-sulfinyl carbanions to N-arylsulfinylketimines, which involves the use of p-tolyl sulfoxide as a nucleophile . Another related compound, 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane, was synthesized via a Staudinger reaction involving p-tolylazide . These methods demonstrate the versatility of p-tolyl and amine groups in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of compounds containing N-methyl-2-(p-tolyl)ethanamine moieties can be quite complex. For example, the molecular structure of 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane has been determined by X-ray crystallography, revealing a space group P2(1)/c with specific cell dimensions and a twisted boat conformation at low temperatures . This indicates that the molecular structure of N-methyl-2-(p-tolyl)ethanamine derivatives can be well-defined and may exhibit conformational dynamics.

Chemical Reactions Analysis

Chemical reactions involving N-methyl-2-(p-tolyl)ethanamine derivatives can lead to a variety of products. For instance, the photochemical decomposition of methylamine, a simpler amine, results in products such as hydrogen, methane, and ammonia . In a more complex example, the cyclometallation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine with palladium(II) acetate leads to the formation of palladacycles, which are useful in catalysis . These reactions showcase the reactivity of amine derivatives in both simple and complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-2-(p-tolyl)ethanamine derivatives can be quite diverse. For example, the aza-Michael addition product N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine has been characterized by X-ray crystallography, DFT, and Hirshfeld analysis, revealing its polar nature with a net dipole moment of 5.2315 debye . This suggests that derivatives of N-methyl-2-(p-tolyl)ethanamine can have significant polarity and may form strong intermolecular interactions, such as hydrogen bonds, which can influence their physical properties and reactivity.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

A study by Kumar et al. (2012) explored the DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes of tridentate ligands, including compounds similar to N-Methyl-2-(p-tolyl)ethanamine. The study demonstrated that these complexes exhibit significant DNA binding and show minor structural changes in calf thymus DNA. They also revealed a low toxicity profile for different cancer cell lines, making them of interest for further cytomedical research.

DFT Calculations and Antimicrobial Studies

In 2023, S. G et al. conducted research on Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes. They used DFT calculations for structural optimization and conducted in vitro studies for antimicrobial activities. The compounds exhibited inhibitory activities and were also investigated for potential activity against COVID-19.

Ethylene Oligomerization Studies

A 2016 study by Nyamato et al. focused on the ethylene oligomerization catalyzed by nickel(II) complexes chelated by ligands including analogs of N-Methyl-2-(p-tolyl)ethanamine. This research is significant for understanding the catalytic behaviors of such complexes in industrial processes, particularly in the polymer industry.

Rhenium and Technetium Tricarbonyl Complexes

In 2007, Maria et al. reported on the synthesis and biological evaluation of cationic Tc-tricarbonyl complexes, which are potentially useful in myocardial imaging. They used ligands related to N-Methyl-2-(p-tolyl)ethanamine, indicating the potential of these compounds in developing novel radiopharmaceuticals.

Kinetic Studies in Hydrogenation Reactions

Research by Kumah et al. (2019) on the chiral synthons similar to N-Methyl-2-(p-tolyl)ethanamine revealed their application in asymmetric transfer hydrogenation of ketones. This study is relevant for understanding the catalytic activities and mechanisms in organic synthesis and industrial chemistry.

Safety And Hazards

“N-Methyl-2-(p-tolyl)ethanamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

N-methyl-2-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9-3-5-10(6-4-9)7-8-11-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXWGLLWOCJFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628793
Record name N-Methyl-2-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(p-tolyl)ethanamine

CAS RN

229621-74-3
Record name N,4-Dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229621-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(4-methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.2 g of methylamine are condensed at −20° C. into a solution of 5.8 g of 2-p-tolylethyl tosylate in 15 ml of abs. tetrahydrofuran and the mixture is stirred overnight at room temperature in a pressure vessel. After the pressure vessel has been opened at −20° C., it is allowed to come to room temperature in order to allow excess methylamine to evaporate. The reaction solution is taken up in ether, washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness in vacuo. 5.39 g of methyl-(2-p-tolylethyl)amine are obtained, which is reacted further as a crude product.
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